N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of imidazole, pyridine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel, and reagents like amido-nitriles . The cyclization of amido-nitriles to form disubstituted imidazoles is a key step in this process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-imidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide
- N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylate
Uniqueness
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to the presence of the 2-methylimidazole moiety, which can influence its chemical reactivity and biological activity. The combination of imidazole, pyridine, and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15-22-12-14-25(15)17-9-7-16(8-10-17)24-20(27)19-6-4-13-26(19)21(28)18-5-2-3-11-23-18/h2-3,5,7-12,14,19H,4,6,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJIXQPLUZXFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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